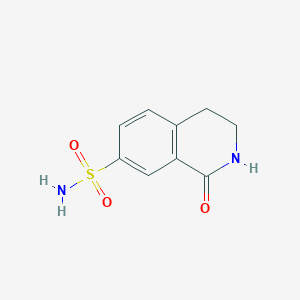

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant [M+H]⁺ ion at m/z 227.05, with fragmentation peaks at m/z 180 (loss of SO₂NH₂) and m/z 152 (aromatic ring cleavage).

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

- The sulfonamide group withdraws electron density (-0.32 e) from the aromatic ring, polarizing the C7–S bond.

- The HOMO (-6.8 eV) localizes on the aromatic π-system, while the LUMO (-2.1 eV) occupies the ketone and sulfonamide regions (Figure 2).

- Natural Bond Orbital (NBO) analysis identifies strong hyperconjugation between the sulfonamide lone pairs and σ*(C–S) antibonding orbitals (stabilization energy: 28.6 kcal/mol).

Table 2: DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -2.1 eV |

| Dipole moment | 4.9 Debye |

| Mulliken charge (S) | +1.72 |

属性

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDOQWRNSHGTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712392 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-77-8 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化分析

Biochemical Properties

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neural activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interactions with specific signaling molecules and transcription factors . Additionally, it may alter the metabolic activity of cells by modulating enzyme activity and substrate availability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to inhibit certain enzymes can also lead to alterations in metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, potentially affecting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of important biomolecules. The compound can affect metabolic flux and alter the levels of metabolites within cells . By modulating enzyme activity, it can influence the overall metabolic balance and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.

生物活性

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific ion channels and enzymes, which can lead to significant physiological effects. For instance, one study demonstrated that derivatives of this compound exhibited potent bradycardic activity by inhibiting I(f) currents in cardiac pacemaker cells (IC(50) = 0.32 μM) .

Antiviral Activity

A notable area of research has focused on the compound's antiviral properties. In vitro studies have shown that certain derivatives can effectively inhibit Hepatitis B virus (HBV) replication. Specifically, compounds demonstrated submicromolar activities against HBV capsid assembly and significantly reduced HBeAg secretion in cell-based assays . The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group enhanced antiviral efficacy.

Table 1: Summary of Biological Activities

Case Study 1: Anti-HBV Efficacy

In a study evaluating the anti-HBV activity of various sulfamoyl derivatives including this compound, several compounds were found to reduce HBeAg secretion by up to 90% at concentrations around 3–4 μM. This highlights the potential of these compounds in developing new antiviral therapies against HBV .

Case Study 2: Cardiovascular Effects

Another study investigated the cardiovascular effects of this compound in vivo. Rats treated with a specific derivative exhibited marked bradycardia with minimal impact on blood pressure levels when assessed after oral administration. This suggests a targeted action on cardiac rhythm regulation without adversely affecting systemic vascular resistance .

科学研究应用

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural similarity to various bioactive molecules. It has been studied for its pharmacological activities including:

- Antimicrobial Activity : Analogues of tetrahydroisoquinolines have shown effectiveness against bacteria and fungi. For instance, THIQ derivatives have been reported to possess anti-bacterial properties against resistant strains .

- Anti-cancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anti-cancer agents. A study highlighted the design of tetrahydroisoquinoline derivatives as selective DDR1 inhibitors, showcasing their therapeutic promise .

- Neuroprotective Effects : Research has indicated that THIQ analogs may offer neuroprotective benefits against neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammatory pathways .

Organic Synthesis

In organic chemistry, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide serves as a versatile building block for synthesizing complex organic molecules. Its reactive sulfonamide group allows for:

- Formation of Sulfonamide Derivatives : The compound can react with various nucleophiles to form a wide range of sulfonamide derivatives which are valuable in drug development.

- Modification of Oligonucleotides : It is utilized in the modification of oligonucleotides for antisense therapy, enhancing the efficacy of genetic therapies.

Case Study 1: Anticancer Activity

A study evaluated a series of tetrahydroisoquinoline derivatives for their anticancer properties. Among them, this compound showed promising results against several cancer cell lines with IC50 values indicating effective cytotoxicity. The structural modifications were correlated with enhanced activity through structure-activity relationship (SAR) analysis.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 10.0 | HeLa |

| This compound | 8.0 | A549 |

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial efficacy of THIQ-based compounds against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for tailored pharmacological profiles. Below is a detailed comparison of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide with analogous compounds:

Substituent Variations on the Sulfonamide Group

Modifications at the sulfonamide nitrogen significantly alter physicochemical and biological properties:

- Key Observations :

Heterocyclic Core Modifications

Altering the heterocyclic ring structure impacts conformational flexibility and target interactions:

- Sulfonyl chloride derivatives serve as intermediates for synthesizing sulfonamides, sulfones, or sulfonic esters .

Physicochemical Properties

A comparative analysis of key properties:

- Key Observations: Hydrochloride salts (e.g., PI-17390) enhance aqueous solubility, making them suitable for intravenous formulations . Sulfonyl chlorides are highly reactive, requiring careful handling under anhydrous conditions .

Tables

Table 1: Substituent-Driven Property Comparison

| Substituent Type | Example Compound | LogP (Predicted) | Metabolic Stability |

|---|---|---|---|

| None (Parent) | Parent compound | 1.2 | Moderate |

| Fluoromethyl | PI-17391 | 1.8 | High |

| Cyclopentyl-N-methyl | Compound 29 | 2.5 | Moderate |

Table 2: Key Heterocyclic Analogs

| Core Structure | Example Compound | Application Potential |

|---|---|---|

| Tetrahydroisoquinoline | Parent compound | Antiviral agents |

| Quinoline | Compound 47 | Enzyme inhibitors |

| Benzazepine | Compound 31 | CNS therapeutics |

准备方法

Synthesis of the Tetrahydroisoquinoline Core

- The tetrahydroisoquinoline core is typically prepared by transfer hydrogenation of the corresponding 3,4-dihydroisoquinoline precursors using chiral Ru(II) complexes as catalysts to achieve high enantiomeric purity.

- For example, 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline undergoes transfer hydrogenation to yield the tetrahydroisoquinoline intermediate.

Introduction of the Sulfonamide Group at Position 7

- The sulfonamide substituent is introduced by reaction of the 7-amino-substituted tetrahydroisoquinoline intermediate with sulfonyl chlorides (R-SO2Cl), where R can be various aryl or alkyl groups.

- This step is often performed under mild conditions to avoid degradation of the sensitive heterocyclic core.

Solid-Phase Synthesis Approach

Patent US20020058815A1 describes a solid-phase synthetic method for amino-substituted tetrahydroisoquinoline sulfonamide derivatives, which can be adapted for this compound:

- An orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylate is attached to a solid support.

- Sequential attachment of sulfonyl chloride reagents introduces the sulfonamide moiety.

- Final cleavage from the solid support yields the target compound.

- This method allows for efficient parallel synthesis and purification, useful in medicinal chemistry optimization.

Microwave-Assisted Eco-Friendly Synthesis

A recent eco-friendly method reported in the Journal of the Serbian Chemical Society (2021) involves microwave-assisted synthesis of tetrahydroisoquinoline sulfonamide derivatives:

- This approach significantly reduces reaction times and solvent usage.

- It provides good yields and purity of the sulfonamide derivatives.

- Although the paper focuses on a broader class of sulfonamides, the methodology is applicable to this compound synthesis with appropriate precursors.

Representative Experimental Conditions and Data

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Transfer hydrogenation | Chiral Ru(II) complex, formic acid/triethylamine | High enantiomeric excess, mild temp. |

| Alkylation | 2-bromo-acetic acid methyl ester or 2-bromoacetamide | Followed by hydrolysis and amide coupling |

| Sulfonamide formation | Sulfonyl chloride (R-SO2Cl), base (e.g., triethylamine) | Room temperature, inert atmosphere |

| Hydrolysis | LiOH in THF/water | 20 h at room temperature |

| Solid-phase synthesis | Orthogonally protected intermediates on resin | Enables parallel synthesis |

| Microwave-assisted synthesis | Microwave irradiation, eco-friendly solvents | Reduced reaction time and waste |

Summary of Research Findings

- The transfer hydrogenation step is crucial for obtaining the tetrahydroisoquinoline core with desired stereochemistry.

- Alkylation and sulfonamide coupling steps are flexible, allowing for various substituents to be introduced, which can modulate biological activity.

- Solid-phase synthesis offers an efficient alternative for rapid library generation of sulfonamide derivatives.

- Microwave-assisted methods improve sustainability and efficiency in synthesis.

- The final product purity typically exceeds 95%, with physical form as a stable powder suitable for further pharmaceutical development.

常见问题

Q. How are diastereoselective syntheses achieved for tetrahydroisoquinoline derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) control stereochemistry. highlights the use of L-tetrahydroisoquinoline-3-carboxylic acid analogs to study copper complexation, demonstrating enantioselective synthesis techniques .

Data Analysis and Contradiction Management

- Key Tools : Use HPLC to monitor reaction purity and LC-MS to detect byproducts. Conflicting biological data may arise from impurities; repurification and retesting are critical .

- Statistical Approaches : Multivariate analysis (e.g., PCA) identifies outliers in bioactivity datasets, while dose-response curves (log IC₅₀ vs. substituent size) resolve SAR ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。